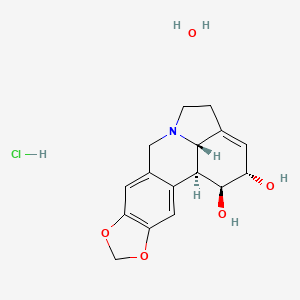

Lycorine Hydrochloride Monohydrate

Description

NMR Analysis

- ¹H NMR : Peaks for aromatic protons (δ 6.0–7.5 ppm), methylene groups (δ 2.0–3.5 ppm), and hydroxyl protons (δ 3.5–5.0 ppm) are expected. Specific shifts for the dioxolane and pyrrolophenanthridine moieties are critical for stereochemical confirmation.

- ¹³C NMR : Signals for carbonyl (δ 160–180 ppm), aromatic carbons (δ 100–150 ppm), and quaternary carbons (δ 30–60 ppm).

IR Spectroscopy

Mass Spectrometry

- Molecular Ion : [M+H]⁺ at m/z 342.1 (calculated for C₁₆H₂₀ClNO₅).

- Fragmentation : Loss of HCl (m/z 276.1) and H₂O (m/z 324.1) are prominent.

| Spectroscopic Method | Key Observations |

|---|---|

| ¹H NMR | Aromatic protons (δ 6.0–7.5), methylene (δ 2.0–3.5), hydroxyl (δ 3.5–5.0) |

| ¹³C NMR | Carbonyl (δ 160–180), aromatic (δ 100–150), quaternary (δ 30–60) |

| IR | O–H (3200–3500), C=O (1650–1750), C–N (1250–1350) |

| MS | [M+H]⁺ at m/z 342.1; fragmentation via HCl/H₂O loss |

Hydration State Analysis and Thermal Stability

The monohydrate form is stabilized by hydrogen bonding between water molecules and polar groups (e.g., hydroxyl, amine). Key findings include:

Hydration State

Thermal Stability

- Decomposition Temperature : 215°C, with partial sintering observed before melting.

- Storage : Refrigeration (0–10°C) to prevent degradation and moisture absorption.

| Property | Value |

|---|---|

| Water Content | ≤7.0% |

| Role of Water | Enhances solubility; stabilizes crystalline structure |

| Decomposition Temp | 215°C (partial sintering observed) |

| Storage Conditions | Refrigerated (0–10°C) |

Properties

IUPAC Name |

(1S,17S,18S,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4.ClH.H2O/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19;;/h3-5,11,14-16,18-19H,1-2,6-7H2;1H;1H2/t11-,14-,15+,16+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOERACVSGIQXBP-CANOEZFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=C[C@@H]([C@H]5O)O)OCO4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6150-58-9 | |

| Record name | Lycorine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lycorine Hydrochloride Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYCORINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV74FFE325 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Hydrochloric Acid Treatment

Lycorine’s secondary amine reacts with hydrochloric acid to form the hydrochloride salt. A representative protocol includes:

-

Reagents : Lycorine (1 equiv), concentrated HCl (1.2 equiv), deionized water.

-

Procedure :

Key Considerations :

Acetylation-Mediated Purification

To address lycorine’s poor solubility in organic solvents, acetylation is employed prior to salt formation:

-

Acetylation : Treat lycorine with acetic anhydride in pyridine (1:3 molar ratio) at 50°C for 12 hours, yielding 1,2-diacetyllycorine.

-

Selective Deacetylation : Hydrolyze the C-2 acetyl group using concentrated HCl in methanol (30°C, 1 hour).

-

Salt Formation : React the deacetylated intermediate with HCl as described in Section 2.1.

This method improves yield (≈85%) by mitigating solubility limitations.

Crystallization and Monohydrate Formation

The monohydrate form is stabilized through controlled crystallization:

| Parameter | Optimal Condition | Effect on Crystal Quality |

|---|---|---|

| Temperature | 2–8°C | Reduces nucleation rate |

| Solvent Composition | H₂O:EtOH (3:1 v/v) | Enhances lattice ordering |

| Drying Method | Vacuum desiccation | Prevents hydrate loss |

Crystals are typically needle-shaped and hygroscopic, requiring storage at 2–8°C with desiccants.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) methods utilize C18 columns with UV detection at 290 nm. Acceptable purity thresholds exceed 98%.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactors for HCl addition, reducing reaction time from hours to minutes while maintaining >90% yield.

Green Chemistry Approaches

-

Solvent Recycling : Ethanol-water mixtures are recovered via fractional distillation.

-

Catalytic Acid Use : Immobilized HCl on silica gel minimizes waste generation.

Challenges and Mitigation Strategies

| Challenge | Solution | Outcome |

|---|---|---|

| Hygroscopicity | Packaging under N₂ | Shelf life >24 months |

| Polymorphism | Seeding with pure phase | Consistent crystal form |

| Byproduct Formation | Gradient recrystallization | Purity >99% |

Chemical Reactions Analysis

Types of Reactions: Lycorine hydrochloride monohydrate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the alkaloid structure, potentially enhancing its pharmacological properties.

Reduction: Reduction reactions can alter the functional groups within the molecule, affecting its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Anti-Cancer Properties

Gastric Cancer Treatment

Lycorine hydrochloride has been shown to inhibit cell proliferation and induce apoptosis in gastric cancer cells. A study demonstrated that it down-regulates MCL1, a protein associated with cell survival, by enhancing the activity of the ubiquitin E3 ligase FBXW7. This mechanism leads to cell cycle arrest and triggers apoptosis, particularly in drug-resistant cell lines. The combination of lycorine hydrochloride with other agents like HA14-1 has shown a synergistic effect, enhancing therapeutic efficacy in patient-derived tumor xenograft models .

Oral Squamous Cell Carcinoma

In the context of oral squamous cell carcinoma (OSCC), lycorine hydrochloride has been reported to induce apoptosis and cause cell cycle arrest in HSC-3 cell lines. The compound effectively increased reactive oxygen species levels, which are known to play a crucial role in triggering apoptosis .

Mechanisms of Action

The anti-tumor effects of lycorine hydrochloride extend beyond apoptosis induction. It has been found to inhibit angiogenesis by targeting the platelet-derived growth factor receptor alpha (PDGFRα). By docking to PDGFRα, lycorine hydrochloride inhibits its phosphorylation and activity, thereby reducing tumor neovascularization .

Genomic Stability and Cellular Senescence

Promotion of DNA Repair Mechanisms

Research indicates that lycorine hydrochloride plays a significant role in promoting DNA repair mechanisms, particularly homologous recombination and nonhomologous end joining pathways. It enhances the expression of longevity genes SIRT1 and SIRT6, which are critical for maintaining genomic stability. By facilitating these repair processes, lycorine hydrochloride can suppress stress-induced premature senescence (SIPS) and mitigate the onset of age-associated diseases .

Mechanistic Insights

In studies involving human diploid fibroblasts, lycorine hydrochloride treatment resulted in a marked reduction in markers associated with cellular senescence, such as p16INK4A and p21CIP1/WAF1. Additionally, it significantly reduced the senescence-associated secretory phenotype (SASP), which is linked to chronic inflammation and various age-related disorders .

Anti-Inflammatory Effects

Lycorine hydrochloride exhibits anti-inflammatory properties by modulating various signaling pathways involved in inflammation. It has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1α and CXCL1 in senescent cells, thereby potentially reducing inflammation associated with chronic diseases .

Broader Biological Activities

Beyond its applications in oncology and cellular aging, lycorine hydrochloride possesses various other biological activities:

- Antiviral Activity : It has demonstrated efficacy against several viral infections.

- Antibacterial Properties : Research indicates its potential as an antibacterial agent.

- Anti-leukemia Effects : Lycorine hydrochloride shows promise in treating leukemia by inhibiting cancer cell proliferation .

Summary Table of Applications

Mechanism of Action

Lycorine hydrochloride monohydrate exerts its effects through multiple mechanisms:

Anticancer Activity: It induces cell cycle arrest, triggers apoptosis, and inhibits angiogenesis and metastasis.

Antiviral Activity: this compound inhibits viral replication by targeting viral proteins and interfering with viral RNA synthesis.

Anti-inflammatory Activity: The compound modulates immune responses by inhibiting pro-inflammatory cytokines and pathways.

Comparison with Similar Compounds

Berbamine

- Source : Berberis vulgaris (barberry) .

- Mechanism: Calcium channel blockade, immunomodulation .

- Anticancer Activity : Broad-spectrum antitumor effects but lacks specificity for DNA repair pathways .

- Advantage Over LH : Dual activity as a calcium modulator and antitumor agent.

- Limitation: No reported effects on cellular senescence or genome stability.

Galantamine

- Source: Galanthus spp. (snowdrop) .

- Mechanism : Acetylcholinesterase inhibition, used in Alzheimer’s disease .

- Anticancer Activity: Limited evidence compared to lycorine derivatives.

- Key Difference : Focus on neurodegenerative diseases rather than oncology or aging.

Comparison with Amino Acid Derivatives

L-Histidine Monohydrochloride Monohydrate

Tables

Table 1. Key Pharmacological Comparisons

Table 2. Clinical Potential and Limitations

Biological Activity

Lycorine hydrochloride monohydrate is a significant alkaloid derived from the bulb of the Lycoris radiata plant, belonging to the Amaryllidaceae family. This compound has garnered attention due to its diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects. This article reviews the biological activity of lycorine hydrochloride, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Antiviral Activity

Lycorine hydrochloride exhibits potent antiviral properties against various viruses. It has been documented as an inhibitor of hepatitis C virus (HCV) replication by down-regulating the expression of Hsc70 in host cells, which is crucial for viral replication. Despite its effectiveness, lycorine's cytotoxicity limits its clinical application as an antiviral agent .

Table 1: Antiviral Effects of Lycorine Hydrochloride

| Virus Type | Activity Level | Mechanism of Action |

|---|---|---|

| Hepatitis C Virus (HCV) | Strong | Down-regulates Hsc70 |

| Human Immunodeficiency Virus (HIV) | Moderate | Inhibits protein synthesis |

| Herpes Simplex Virus (HSV) | Moderate to Potent | Reduces viral titers |

| Influenza Virus | Moderate | Inhibits viral replication |

Anticancer Activity

Lycorine hydrochloride has shown promising results in cancer research, particularly in gastric cancer. It induces apoptosis in cancer cells by down-regulating MCL1, an anti-apoptotic protein linked to drug resistance. Research indicates that lycorine can enhance the efficacy of other anticancer agents when used in combination therapies .

Case Study: Gastric Cancer Treatment

A study investigated the effects of lycorine hydrochloride on gastric cancer cells both in vitro and in vivo. The results demonstrated that lycorine:

- Induced apoptosis : Triggered cell death in drug-resistant cancer cell lines.

- Cell cycle arrest : Arrested the cell cycle at the S phase.

- MCL1 down-regulation : Reduced protein stability through up-regulation of ubiquitin E3 ligase FBXW7.

This study concluded that lycorine hydrochloride holds potential as a therapeutic agent for treating gastric cancer .

Apoptosis Induction

Lycorine is known to induce apoptosis through several pathways:

- Mitochondrial Pathway : It increases pro-apoptotic proteins like BAX while decreasing anti-apoptotic proteins such as Bcl-2 and MCL1.

- Death Receptor Pathway : Activates death receptor-mediated apoptosis in various cancer types .

DNA Repair and Genomic Stability

Recent studies have shown that lycorine hydrochloride promotes DNA repair processes by enhancing the expression of SIRT1 and SIRT6, which are involved in non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways. This action contributes to genomic stability and suppression of stress-induced premature senescence (SIPS) .

Other Biological Activities

Lycorine also displays:

Q & A

Q. What are the standard methodologies for assessing the in vitro antitumor activity of lycorine hydrochloride monohydrate?

To evaluate antitumor effects, researchers commonly employ cell viability assays (e.g., XTT assay) across multiple cancer cell lines, such as Renca (murine renal cell carcinoma) or human lines like Caki-1 and ACHN. Dose- and time-dependent inhibition curves are generated to determine IC50 values, with validation via supplementary assays (e.g., scratch motility for migration) . For example, lycorine hydrochloride exhibited an IC50 of 1.2 μM in Hey1B melanoma cells .

Q. How can researchers validate the purity and identity of this compound in experimental setups?

Follow pharmacopeial standards (e.g., USP) for identity and purity testing, including titration assays and chromatographic methods. For novel compounds, provide full characterization data (e.g., NMR, mass spectrometry) and purity ≥98% as per analytical validation protocols .

Q. What in vitro models are suitable for studying lycorine hydrochloride’s anti-metastatic properties?

Use scratch/wound-healing assays to assess migration and Boyden chamber assays for invasion. Lycorine hydrochloride reduced Renca cell migration by >4-fold at high concentrations (10% vs. 73% in controls) in scratch assays, with complementary transwell invasion data .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for lycorine hydrochloride across cell lines be resolved?

Address discrepancies by standardizing assay conditions (e.g., exposure time, serum concentration) and validating results with orthogonal methods (e.g., ATP-based viability assays). Cross-reference pharmacokinetic parameters (e.g., bioavailability, metabolic stability) to contextualize potency variations .

Q. What experimental designs are recommended for studying lycorine hydrochloride’s interaction with acetylcholinesterase (AChE)?

Use surface plasmon resonance (SPR) with immobilized AChE. Inject lycorine hydrochloride at increasing concentrations (50–800 μM) and analyze kinetics (association/dissociation rates) via a two-state model. Reported equilibrium dissociation constant (KD) and kinetic constants (kcon, koff) provide mechanistic insights .

Q. How can lycorine hydrochloride’s immunomodulatory effects be evaluated in combination therapies?

Employ orthotopic or metastatic murine models (e.g., Renca tumors) with co-administration of immune checkpoint inhibitors (e.g., anti-CTLA-4). Monitor tumor volume, immune cell infiltration (flow cytometry), and survival rates. Synergistic effects were observed in reducing tumor growth and enhancing T-cell activation .

Q. What strategies are effective for validating lycorine hydrochloride’s pharmacokinetic (PK) profile?

Conduct in vivo PK studies using LC/MS/MS for quantification in plasma/tissues. Key parameters include half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC). For example, lycorine’s low oral bioavailability in preclinical models highlights the need for formulation optimization .

Q. How should researchers address lycorine hydrochloride’s solubility challenges in experimental formulations?

Optimize solvent systems (e.g., aqueous-ethanol mixtures) or use stabilizers like cyclodextrins. Pre-screen solubility via phase diagrams, referencing methods applied to structurally similar alkaloids .

Methodological Best Practices

Q. What guidelines ensure reproducibility in lycorine hydrochloride studies?

Adhere to journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry):

Q. How to validate analytical methods for lycorine hydrochloride quantification in biological matrices?

Use LC/MS/MS with a pentafluorophenyl (PFP) column for high sensitivity. Validate parameters per FDA guidelines: linearity (R² >0.99), precision (CV <15%), and recovery rates. A validated method detected lycorine in human serum with 98% accuracy .

Data Interpretation & Reporting

Q. How to differentiate lycorine hydrochloride’s direct cytotoxic effects from off-target interactions?

Combine genetic (e.g., siRNA knockdown) and pharmacological (e.g., enzyme inhibitors) approaches. For example, confirm AChE-mediated effects by correlating SPR binding data with functional inhibition .

Q. What statistical approaches are critical for analyzing lycorine hydrochloride’s dose-response relationships?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values. For migration/invasion assays, apply ANOVA with post-hoc tests (e.g., Tukey) to compare treatment groups .

Ethical & Safety Considerations

Q. What safety protocols are essential for handling lycorine hydrochloride in laboratory settings?

Follow OSHA guidelines for alkaloid handling: use PPE (gloves, lab coats), conduct experiments in fume hoods, and dispose of waste via approved chemical protocols .

Q. How to assess lycorine hydrochloride’s toxicity in preclinical models?

Perform acute toxicity studies (e.g., LD50 determination in rodents) and chronic toxicity evaluations (e.g., histopathology of liver/kidney). Report adverse events (e.g., weight loss, organ damage) with dose-dependency analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.